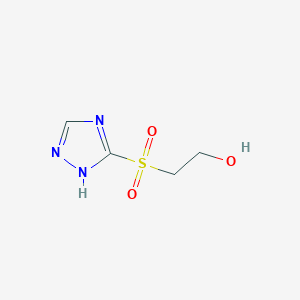

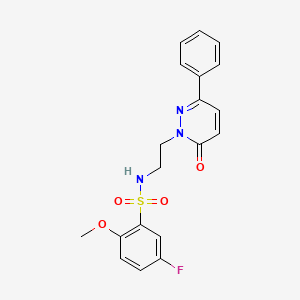

![molecular formula C15H13N3O3 B2499126 [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid CAS No. 116628-20-7](/img/structure/B2499126.png)

[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid (2-BMPAA) is a synthetic molecule that has been extensively studied for its potential applications in the field of scientific research. It has been found to possess a variety of properties that make it an ideal compound for use in a wide range of laboratory experiments. In

Scientific Research Applications

UV Absorber and Stabilizer in Polymers and Coatings

- Application :

Anticancer Activity

- Application :

- Novel bis alkynes containing di-substituted triazoles have been synthesized and evaluated for anticancer activity. These bis alkynes themselves demonstrate some anticancer potential .

Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids

- Application :

- Researchers have developed highly selective methods for synthesizing 2-(2H-1,2,3-triazol-2-yl) benzoic acids. These compounds have potential applications in drug discovery and materials science .

Metabolism and Elimination in Humans

Mechanism of Action

Target of Action

The primary targets of [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid are polymers and other organic substrates . This compound belongs to the class of phenolic benzotriazoles and is commonly used as a UV filter and an antioxidant for plastics .

Mode of Action

[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid interacts with its targets by absorbing ultraviolet (UV) light . This absorption of UV light prevents discoloration and prolongs the stability of the product .

Biochemical Pathways

It is known that this compound plays a role in the stabilization of various polymers, including styrene homopolymers and copolymers, acrylic polymers, unsaturated polyesters, polyvinyl chloride, polyolefins, polyurethanes, polyacetals, polyvinyl butyral, elastomers, and adhesives .

Pharmacokinetics

It has been found to be oxidized at its alkyl side chains, leading to the formation of hydroxy and/or oxo function . The renal elimination kinetics were very similar to the kinetics in blood . The urine results revealed a rather low quantitative metabolism and urinary excretion rate . Consequently, biliary excretion as part of the enterohepatic cycle and elimination via feces are assumed to be the preferred pathways instead of renal elimination .

Result of Action

The primary result of the action of [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid is the protection of polymers and organic pigments from UV radiation . This helps maintain the original appearance and physical integrity of moldings, films, sheets, and fibers during outdoor weathering .

Action Environment

The action of [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid can be influenced by environmental factors. For instance, its effectiveness as a UV filter can be affected by the intensity of UV radiation in the environment . Additionally, this compound is persistent, bioaccumulative, and toxic (PBT), as well as very persistent and very bioaccumulative (vPvB) . It has been found to be associated with adverse health effects in mammals based on repeated-dose toxicity studies conducted in rats and dogs, with the primary health effect being liver toxicity .

properties

IUPAC Name |

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10-6-7-14(21-9-15(19)20)13(8-10)18-16-11-4-2-3-5-12(11)17-18/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUSNSHJHHHTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)N2N=C3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

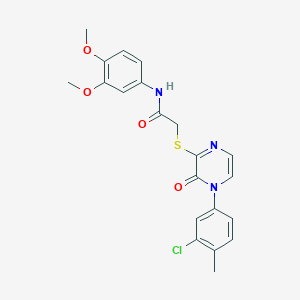

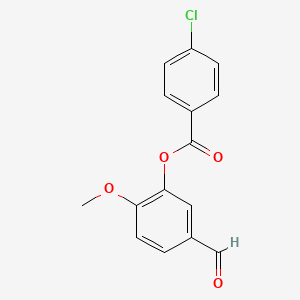

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)

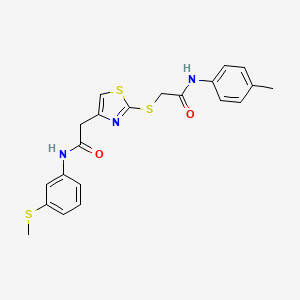

![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)

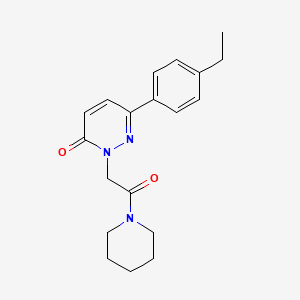

![2-Chloro-N-[3-(2-chloro-6-methylphenyl)propyl]acetamide](/img/structure/B2499052.png)

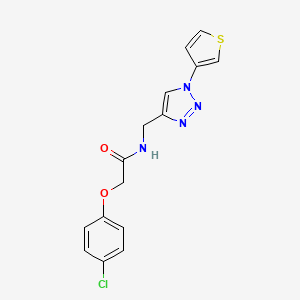

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)

![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2499061.png)

![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)